molecular formula C30H34N2O3.HCl B000959 Bazedoxifene HCl CAS No. 198480-56-7

Bazedoxifene HCl

Número de catálogo: B000959
Número CAS: 198480-56-7
Peso molecular: 507.1 g/mol
Clave InChI: COOWZQXURKSOKE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Titanium-Mediated Cyclization for Indole Core Formation

Reaction Mechanism and Conditions

The indole core of Bazedoxifene is synthesized via a titanium-catalyzed cyclization reaction. As detailed in CN103772261B, 1-(4-methoxy-phenyl)propyne (10 mmol) reacts with N-[4-(2-azepan-1-yl-ethoxy)-benzyl]hydrazine (18 mmol) in toluene at 100°C for 36 hours using bis(dimethylamino)titanium (0.2 mmol) as a catalyst . Anhydrous zinc chloride (30 mmol) is subsequently added to facilitate cyclization under reflux, yielding the intermediate 1-[4-(2-azepan-1-yl-ethoxy-benzyl)]-2-(4-methoxy-phenyl)-3-methyl-1H-indole with a 76.3% yield .

Key Parameters:

  • Catalyst : Bis(dimethylamino)titanium enables regioselective cyclization.

  • Solvent : Toluene provides optimal solubility and boiling point (110°C).

  • Temperature : Reflux conditions (110°C) ensure completion within 24 hours .

Demethylation and Hydrolysis

The methoxy groups on the indole and phenyl rings are demethylated using hydrobromic acid (HBr) in acetic acid, followed by hydrolysis to yield the free phenolic form. This step is critical for subsequent salt formation with HCl .

Catalytic Hydrogenation for Debinding and Reduction

Hydrogenation of Protective Groups

The US20120253038A1 patent describes a multi-step process starting with 4-hydroxybenzyl alcohol. Alkylation with chloroacetonitrile in acetone and potassium carbonate yields 4-hydroxymethyl-phenoxy acetonitrile, which is converted to 4-chloromethyl phenoxy acetonitrile using thionyl chloride . This intermediate undergoes N-alkylation with a benzyl-protected indole derivative, followed by catalytic hydrogenation (H₂, Pd/C) to remove benzyl groups and reduce nitriles to amines .

Example Protocol:

  • Substrate : {4-[5-Benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-indol-1-ylmethyl]-phenoxy}-acetonitrile.

  • Conditions : 5% Pd/C, ethyl acetate, 50 psi H₂, 24 hours.

  • Yield : 89% of 1-[4-(2-amino-ethoxy)-benzyl]-2-(4-hydroxy-phenyl)-3-methyl-1H-indol-5-ol .

Hexamethyleneimine Incorporation

The amine intermediate reacts with hexamethyleneimine in dimethylformamide (DMF) using 1,1′-carbonyldiimidazole (CDI) as a coupling agent. This step introduces the azepane ring, a key structural feature of Bazedoxifene .

Salt Formation and Purification Strategies

Conversion to Bazedoxifene HCl

While patents primarily describe acetate salt formation, the HCl salt is synthesized analogously by treating the free base with hydrochloric acid. For example, the free base (1 equivalent) is dissolved in ethanol and cooled to 0–5°C before adding concentrated HCl (1.1 equivalents). The mixture is stirred for 2 hours, and the precipitate is filtered and dried under vacuum .

Critical Factors:

  • Solvent Choice : Ethanol or isopropanol ensures high solubility of the free base.

  • Stoichiometry : Excess HCl (1.1 eq.) prevents residual free base.

Oxalate Salt Purification

To enhance purity, the US patent recommends forming an oxalate salt intermediate. The free base is treated with oxalic acid in ethanol, seeded with oxalate crystals, and filtered. This step removes impurities, achieving >99.5% purity before final HCl salt formation .

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Yield Purity Key Advantage
Titanium cyclization Bis(dimethylamino)titanium76.3%98.2%Short reaction time (36 hours)
Catalytic hydrogenation Pd/C, H₂89%99.5%Scalability for industrial production
Oxalate purification Oxalic acid82%99.8%Effective impurity removal

Process Optimization and Challenges

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, acetone) improve reaction rates in alkylation steps .

  • Toluene is preferred for cyclization due to its high boiling point and inertness .

Temperature Control

  • Demethylation with HBr requires temperatures <50°C to avoid side reactions .

  • Hydrogenation at 50 psi H₂ balances safety and efficiency .

Impurity Profiling

Common impurities include residual benzyl ethers and incomplete demethylation byproducts. LC-MS and NMR are used for quantification .

Análisis De Reacciones Químicas

Metabolic Reactions

Bazedoxifene undergoes extensive glucuronidation, with minimal cytochrome P450 involvement:

Table 2: Metabolic Pathways of Bazedoxifene HCl

PathwayEnzymeMetabolitesPlasma Ratio (Metabolite:Parent)Excretion
GlucuronidationUDP-glucuronosyltransferases (UGTs)Bazedoxifene-4'-glucuronide (M4), Bazedoxifene-5-glucuronide (M5)10:185% fecal, <1% urinary
  • Key Findings :
    • Bazedoxifene-5-glucuronide is the major circulating metabolite .
    • Entero-hepatic recycling contributes to prolonged systemic exposure .

Pharmacological Activity-Driven Reactions

This compound interacts with estrogen receptors (ERα/ERβ) and modulates transcriptional activity:

Table 3: Receptor Binding and Cellular Effects

TargetBinding Affinity (IC50_{50})Agonist/Antagonist ActivityKey Effects
ERα23 nMAntagonist (breast/uterine), Partial Agonist (bone)Inhibits breast cancer cell proliferation (IC50_{50} = 0.19 nM in MCF-7)
ERβ89 nMWeak AntagonistMinimal uterine stimulation vs. raloxifene
STAT3N/AInhibitorDisrupts IL-6/gp130/STAT3 signaling in cancer cells
  • Mechanistic Insights :
    • Estrogen Receptor Modulation : Bazedoxifene stabilizes ERα in an antagonistic conformation by displacing helix 12, reducing coactivator recruitment .
    • SERD Activity : Promotes ERα degradation in breast cancer cells expressing Y537S/D538G mutants, enhancing antitumor effects .

Stability and Degradation Reactions

This compound exhibits pH-dependent stability:

Table 4: Stability Under Controlled Conditions

ConditionObservationImplication
Acidic (pH 1–3)Rapid degradation via hydrolysisRequires enteric coating for oral formulations
Neutral (pH 7.4)Stable (>24 hours)Suitable for in vitro assays

Comparative Reactivity with Analogues

Bazedoxifene’s indole core and side-chain modifications confer unique reactivity vs. other SERMs:

FeatureBazedoxifeneRaloxifeneTamoxifen
Core StructureIndoleBenzothiopheneTriphenylethylene
Metabolic PathwayGlucuronidationCYP3A4 OxidationCYP2D6/3A4 Hydroxylation
Uterine StimulationMinimalModerateHigh

Aplicaciones Científicas De Investigación

Prevention of Postmenopausal Osteoporosis

Bazedoxifene has demonstrated significant efficacy in preventing bone loss in postmenopausal women. Clinical trials have shown that it effectively reduces the risk of vertebral fractures and increases bone mineral density without the adverse effects commonly associated with traditional hormone replacement therapies .

Key Findings:

  • In Phase III trials, women receiving bazedoxifene showed a reduction in vertebral fracture risk by approximately 50% compared to placebo .
  • It has been shown to improve bone density at various skeletal sites, including the lumbar spine and hip .

Potential Cancer Treatment

Recent studies have explored bazedoxifene's potential in cancer therapy, particularly for breast and ovarian cancers. Its ability to inhibit estrogen-driven tumor growth presents a promising avenue for treatment.

Case Study Insights:

  • In preclinical models, bazedoxifene was effective in inhibiting tumor growth in hormone-responsive breast cancer cell lines, demonstrating a more potent effect against certain resistant mutant forms of estrogen receptors compared to other SERMs like tamoxifen .
  • Research indicates that bazedoxifene may also play a role in preventing ovarian cancer by modulating hormonal pathways involved in tumorigenesis .

Safety Profile

Bazedoxifene has a favorable safety profile compared to traditional hormone therapies. It does not significantly stimulate uterine tissue, reducing the risk of endometrial hyperplasia and associated cancers .

Adverse Effects:

  • Common side effects include hot flashes and gastrointestinal disturbances; however, these are generally mild and transient .
  • Unlike other SERMs, bazedoxifene does not appear to increase breast pain or mammographic breast density significantly, which is advantageous for long-term use .

Comparación Con Compuestos Similares

Uniqueness: Bazedoxifene Hydrochloride is unique due to its dual action as both an agonist and antagonist, depending on the tissue type. This dual action allows it to provide therapeutic benefits in bone tissue while minimizing adverse effects in breast and uterine tissues .

Actividad Biológica

Bazedoxifene hydrochloride (BZA) is a novel selective estrogen receptor modulator (SERM) that has gained attention for its unique biological activity, particularly in the context of postmenopausal osteoporosis and breast cancer treatment. This article delves into the compound's biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Bazedoxifene exhibits selective binding to estrogen receptors (ERs), specifically ERα and ERβ. Its binding affinity is characterized by the following IC50 values:

  • ERα : 23 ± 15 nM
  • ERβ : 85 ± 59 nM

This indicates a stronger preference for ERα compared to ERβ, although both receptors are targeted by BZA . Unlike traditional estrogens, BZA does not stimulate ER-mediated transcriptional activity in breast cancer cells (e.g., MCF-7 cells), acting instead as an antagonist to estradiol. This property is crucial for its application in breast cancer therapy, as it inhibits estrogen-induced cell proliferation .

In Vitro Studies

In vitro studies demonstrate that bazedoxifene:

  • Inhibits 17β-estradiol-induced proliferation in MCF-7 cells with an IC50 of 0.19 nM.
  • Decreases mRNA levels of key ER target genes such as cyclin D1 and c-myc in a dose-dependent manner, showcasing its potential to regulate cell growth effectively .

Table 1: In Vitro Activity of Bazedoxifene

Cell LineActivity TypeIC50 Value (nM)
MCF-7Inhibition of estradiol-induced proliferation0.19
MCF-7Binding affinity for ERα23
MCF-7Binding affinity for ERβ85

Clinical Efficacy

Bazedoxifene has been evaluated in various clinical trials primarily targeting postmenopausal osteoporosis. A significant study involved 7,492 postmenopausal women randomized to receive either BZA (20 or 40 mg), raloxifene (60 mg), or placebo over three years. Key findings include:

  • Bone Mineral Density (BMD) : BZA significantly improved BMD compared to placebo.
  • Fracture Prevention : The compound demonstrated efficacy in reducing the risk of vertebral fractures.
  • Safety Profile : The incidence of adverse events was comparable to placebo, with a notable reduction in hot flushes and a neutral effect on the breast tissue .

Case Study: Long-term Safety and Efficacy

In a long-term study assessing the safety and tolerability of bazedoxifene:

  • Participants : 7,492 women aged around 66.4 years.
  • Results : No significant differences in serious adverse events compared to placebo groups were observed. Notably, bazedoxifene had a favorable lipid profile with reductions in total cholesterol and LDL levels .

Pharmacokinetics

Bazedoxifene exhibits linear pharmacokinetics with a half-life of approximately 28 hours. Peak plasma concentrations occur within 1–2 hours post-administration. The drug is primarily excreted via feces (84.7%), with minimal renal excretion (<1%) observed. The major metabolic pathway involves glucuronidation, resulting in the formation of bazedoxifene-5-glucuronide .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Bazedoxifene HCl as a selective estrogen receptor modulator (SERM), and how can researchers validate its receptor-binding specificity in vitro?

  • This compound binds to estrogen receptors ERα and ERβ with IC50 values of 23 nM and 89 nM, respectively . To validate receptor specificity, use competitive binding assays (e.g., fluorescence polarization) with ERα/ERβ isoforms and compare displacement curves against reference ligands like estradiol. Include dose-response analyses to confirm IC50 consistency across replicates .

Q. What experimental models are appropriate for evaluating Bazedoxifene’s bone-protective effects in osteoporosis research?

  • Use ovariectomized (OVX) rat models to simulate postmenopausal bone loss. Measure bone mineral density (BMD) via dual-energy X-ray absorptiometry (DXA) and correlate with biomechanical tests (e.g., three-point bending) to assess bone strength. Compare results to positive controls like raloxifene or estradiol .

Q. How can researchers confirm Bazedoxifene’s antagonistic activity in estrogen-sensitive cancers (e.g., breast cancer)?

  • Perform luciferase reporter assays in ER-positive breast cancer cells (e.g., MCF-7) to measure ERα-mediated transcriptional activity. Treat cells with Bazedoxifene ± estradiol and quantify suppression of estrogen-response elements (EREs). Validate with Western blotting for ERα phosphorylation (e.g., p-Ser118) .

Advanced Research Questions

Q. How does this compound inhibit the IL-6/GP130 signaling pathway, and what methodologies can elucidate its structural interactions with GP130?

  • Computational docking simulations (e.g., AutoDock Vina) reveal Bazedoxifene’s binding to the GP130 D1 domain, overlapping with IL-6 interaction residues . Validate via surface plasmon resonance (SPR) to determine binding affinity (KD ≈ 182.7 µM) and drug affinity responsive target stability (DARTS) assays to confirm direct binding .

Q. What experimental strategies optimize Bazedoxifene’s synergy with chemotherapeutics (e.g., paclitaxel) in glioblastoma or ovarian cancer?

  • Design combinatorial dose-matrix experiments to calculate synergy scores (e.g., SynergyFinder). In glioblastoma, assess apoptosis via Annexin V/PI staining and epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin loss) . For ovarian cancer, use IL-6-dependent cell lines (e.g., DS-1) to test proliferation inhibition under IL-6 stimulation .

Q. How can researchers resolve contradictions in Bazedoxifene’s reported IC50 values across studies?

  • Conduct meta-analyses of published IC50 data, accounting for variables like cell type, assay conditions, and ligand concentrations. Validate using standardized protocols (e.g., CEREP panels) and orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. What methodologies quantify Bazedoxifene’s impact on STAT3 signaling in rhabdomyosarcoma?

  • Treat cells with Bazedoxifene (10–20 µM) and analyze STAT3 phosphorylation (p-STAT3 Y705) via Western blotting . Complement with DNA-binding assays (e.g., EMSA) and RT-PCR for downstream targets (e.g., CYCLIN D1, SURVIVIN) . Overexpress constitutively active STAT3 to rescue viability, confirming pathway specificity .

Q. Data Analysis & Interpretation

Q. How should researchers analyze cost-effectiveness data comparing Bazedoxifene with other SERMs in osteoporosis trials?

  • Use deterministic analysis to calculate incremental cost-effectiveness ratios (ICERs) for quality-adjusted life years (QALYs). For probabilistic sensitivity analysis, apply Monte Carlo simulations to model uncertainty in efficacy and cost parameters .

Q. What statistical approaches are recommended for interpreting dose-dependent effects in Bazedoxifene studies?

  • Fit data to sigmoidal dose-response curves (e.g., GraphPad Prism) to calculate EC50/IC50. Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. For non-linear trends, apply mixed-effects models .

Q. Ethical & Methodological Considerations

Q. How can researchers ensure reproducibility when studying Bazedoxifene’s off-target effects (e.g., GP130 inhibition)?

  • Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data (e.g., SPR sensorgrams, docking coordinates). Use orthogonal validation methods, such as CRISPR-mediated GP130 knockout to confirm phenotype specificity .

Propiedades

IUPAC Name

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O3.ClH/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOWZQXURKSOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433034
Record name Bazedoxifene HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198480-56-7
Record name 1H-Indol-5-ol, 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198480-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bazedoxifene HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bazedoxifene hydrochloride (5 g), dichloromethane (75 mL), and water (50 mL) are mixed and triethylamine (4 mL) is slowly added to obtain a pH range of 9.5-10.5 of the aqueous phase. The layers are separated and the aqueous layer is extracted with dichloromethane (2×25 mL). The organic layers are combined followed by addition of water (50 mL), at which point pH of the aqueous phase is about 10.4. To this mixture, a solution of 5% acetic acid (75 mL) is slowly added until the pH is about 9, at which point a crystalline solid forms. The solid is collected by filtration, washed with dichloromethane (25 mL), and dried under vacuum at 50° C. to afford crystalline bazedoxifene free base in 73.27% yield (HPLC purity 99.67%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
73.27%

Synthesis routes and methods II

Procedure details

Bazedoxifene hydrochloride (20 g) and dimethylformamide (200 mL) are charged into a round bottomed flask and stirred for 10-15 minutes. To the reaction mixture, triethylamine (8 mL) and toluene (400 mL) are added and the mixture is stirred at room temperature for 10-20 minutes. Then two lots of water (40 mL and 860 mL) are sequentially added with intermittent stirring for 10-20 minutes and finally the reaction mixture is stirred for 5-6 hours at room temperature. The reaction mixture is then cooled to 7.5-12.5° C. and stirred at the same temperature for another 3-4 hours. The solid formed is collected by filtration, washed with water (40 mL), toluene (40 mL) and dried under vacuum below 50° C. to afford 16.2 g of crystalline bazedoxifene free base Form A of 99.79% HPLC purity.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
Bazedoxifene HCl
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
Bazedoxifene HCl
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
Bazedoxifene HCl
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
Bazedoxifene HCl
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
Bazedoxifene HCl
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
Bazedoxifene HCl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.